molecular formula C13H19NO2 B191134 (1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one CAS No. 3329-91-7

(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one

Cat. No. B191134
CAS RN: 3329-91-7
M. Wt: 221.29 g/mol
InChI Key: YBQKKTNDAXVYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one, commonly known as DMSP, is a bicyclic compound that belongs to the family of spiroketals. DMSP is an important intermediate in the synthesis of various natural products and has been widely used in the field of medicinal chemistry.

Scientific Research Applications

Catalysis and Synthesis

  • The compound has been used as a catalyst in the environmentally friendly synthesis of tetrahydrobenzo[b]pyran derivatives, highlighting its potential in green chemistry (Tahmassebi, Bryson, & Binz, 2011).
  • It also finds application in the synthesis of pyrano[2,3-d]pyrimidinone derivatives, showcasing its utility in the pharmaceutical industry (Shirini, Langarudi, & Daneshvar, 2017).

Material Science

  • In material science, the compound has been used in the synthesis of new polyamides and oxalactams, contributing to advancements in polymer science (Okada, Sumitomo, Mori, Hall, Chan, & Bruck, 1990).

Medicinal Chemistry

Chemical Analysis

  • The compound has been utilized in NMR spectroscopy studies, aiding in the understanding of chemical structures and interactions (Jaźwiński & Kamieński, 2007).

Advanced Chemical Synthesis

  • It plays a role in the efficient synthesis of complex molecules like spiro-4H-pyrans and benzo[c]pyrano[3,2-a]phenazine derivatives, demonstrating its versatility in chemical synthesis (Hasaninejad & Firoozi, 2013).

properties

CAS RN

3329-91-7

Product Name

(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one

InChI

InChI=1S/C13H19NO2/c1-9-5-12(15)16-13(6-9)7-11-4-3-10(13)8-14(11)2/h5,10-11H,3-4,6-8H2,1-2H3

InChI Key

YBQKKTNDAXVYGX-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=O)O[C@@]2(C1)C[C@H]3CC[C@@H]2CN3C

SMILES

CC1=CC(=O)OC2(C1)CC3CCC2CN3C

Canonical SMILES

CC1=CC(=O)OC2(C1)CC3CCC2CN3C

Color/Form

GREENISH-YELLOW PRISMS FROM ETHER

melting_point

54-55 °C
43.5°C

Other CAS RN

3329-91-7

physical_description

Solid

solubility

SOLUBLE IN WATER, ALCOHOL, ACETONE, CHLOROFORM, SLIGHTLY SOL IN ETHER, BENZENE, PETROLEUM ETHER

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one
Reactant of Route 2
Reactant of Route 2
(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one
Reactant of Route 3
(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one
Reactant of Route 4
Reactant of Route 4
(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one
Reactant of Route 5
(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one
Reactant of Route 6
(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one

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